molecular formula C9H11ClN2O B3351435 (R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 35987-80-5

(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No. B3351435
CAS RN: 35987-80-5
M. Wt: 198.65 g/mol
InChI Key: OKOGJVZTZMRXRG-OGFXRTJISA-N
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Description

(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (ADQ) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADQ is a chiral molecule that can exist in two enantiomeric forms, namely (R)-ADQ and (S)-ADQ. In

Mechanism Of Action

The mechanism of action of (R)-(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is not fully understood. However, studies have shown that (R)-(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride can inhibit the activity of certain enzymes and receptors, leading to its potential therapeutic effects. For example, (R)-(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to have potential therapeutic effects in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that (R)-(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride can have various biochemical and physiological effects. For example, (R)-(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and improve cognitive function in animal models of neurodegenerative diseases. However, the exact mechanisms underlying these effects are not fully understood.

Advantages And Limitations For Lab Experiments

One of the advantages of using (R)-(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride in lab experiments is that it is a chiral molecule, which makes it useful for studying enantioselective reactions. Additionally, (R)-(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is a relatively small molecule, which makes it easy to handle and synthesize. However, one of the limitations of using (R)-(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride in lab experiments is that it is a relatively new compound, and its properties and behavior are not fully understood.

Future Directions

There are several future directions for the study of (R)-(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to explore its potential applications in material science, such as the development of organic semiconductors. Additionally, further studies are needed to fully understand the mechanism of action of (R)-(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride and its biochemical and physiological effects.

Scientific Research Applications

(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride has been widely studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride has been investigated for its potential as an anticancer agent, antiviral agent, and as a therapeutic agent for neurodegenerative diseases. In material science, (R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride has been studied for its potential applications in the development of organic semiconductors and as a building block for the synthesis of functional materials. In organic synthesis, (R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride has been used as a chiral auxiliary for the synthesis of enantiopure compounds.

properties

IUPAC Name

(3R)-3-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOGJVZTZMRXRG-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)NC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726687
Record name (3R)-3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

CAS RN

35987-80-5
Record name (3R)-3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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